molecular formula C5H3F2NO2 B2905650 3-(Difluoromethyl)-1,2-oxazole-5-carbaldehyde CAS No. 2344685-03-4

3-(Difluoromethyl)-1,2-oxazole-5-carbaldehyde

Cat. No.: B2905650
CAS No.: 2344685-03-4
M. Wt: 147.081
InChI Key: RFGVWGHFFBMBGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Difluoromethyl)-1,2-oxazole-5-carbaldehyde is a chemical compound that features a difluoromethyl group attached to an oxazole ring, which is further substituted with a carbaldehyde group

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1,2-oxazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1,2-oxazole-5-carbaldehyde involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design . The specific pathways and targets depend on the biological context and the nature of the substituents on the oxazole ring .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • Difluoromethyl phenyl sulfide
  • Difluoromethylated quinoxalin-2-ones

Uniqueness

3-(Difluoromethyl)-1,2-oxazole-5-carbaldehyde is unique due to its specific combination of the difluoromethyl group and the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it a versatile building block in synthetic chemistry and a promising candidate in drug discovery .

Properties

IUPAC Name

3-(difluoromethyl)-1,2-oxazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO2/c6-5(7)4-1-3(2-9)10-8-4/h1-2,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGVWGHFFBMBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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